REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](C)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:16]OC1C=C(CC(Cl)=O)C=CC=1OC.COC1C=C(CC(O)=O)C=CC=1OC>C(=S)=S>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[C:4]([CH3:16])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at 25°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
EXTRACTION
|
Details
|
the resulting oil extracted into benzene
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=CC1)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |